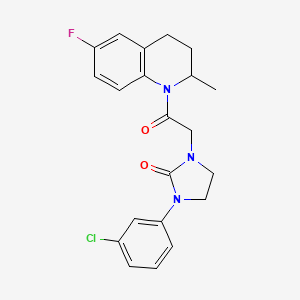

1-(3-chlorophenyl)-3-(2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)imidazolidin-2-one

Descripción

Propiedades

IUPAC Name |

1-(3-chlorophenyl)-3-[2-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClFN3O2/c1-14-5-6-15-11-17(23)7-8-19(15)26(14)20(27)13-24-9-10-25(21(24)28)18-4-2-3-16(22)12-18/h2-4,7-8,11-12,14H,5-6,9-10,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAXSBJCOYNAAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(N1C(=O)CN3CCN(C3=O)C4=CC(=CC=C4)Cl)C=CC(=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-3-(2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)imidazolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the imidazolidinone ring: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.

Introduction of the 3-chlorophenyl group: This step might involve a nucleophilic substitution reaction where a chlorinated aromatic compound is introduced.

Attachment of the quinoline derivative: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, to attach the quinoline moiety to the imidazolidinone core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-chlorophenyl)-3-(2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)imidazolidin-2-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halides or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated compounds.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(3-chlorophenyl)-3-(2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)imidazolidin-2-one exhibit promising anticancer properties. For instance, derivatives of dihydroquinoline have been evaluated for their cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications on the quinoline moiety can enhance biological activity against cancer cells .

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Research indicates that imidazolidinone derivatives possess significant antibacterial and antifungal activities. The presence of the chlorophenyl and fluorinated groups in the structure contributes to increased potency against microbial strains, making it a candidate for further development in antibiotic therapies .

Neuroprotective Effects

Emerging research highlights the neuroprotective properties of similar compounds. Studies suggest that certain derivatives can inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases. This application is particularly relevant for conditions like Alzheimer's and Parkinson's disease, where oxidative stress plays a critical role .

Herbicidal Activity

The compound's structural features allow it to function as a herbicide. Research has demonstrated that imidazolidinone derivatives can effectively inhibit weed growth by disrupting specific metabolic pathways in target plants. This application is crucial for developing environmentally friendly herbicides that reduce reliance on traditional chemical treatments .

Pest Control

In addition to herbicidal properties, compounds with similar structures have been explored for their insecticidal effects. They can act on the nervous systems of pests, leading to paralysis and death, thus providing an alternative to conventional insecticides .

Organic Electronics

The unique electronic properties of 1-(3-chlorophenyl)-3-(2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)imidazolidin-2-one make it a candidate for applications in organic electronics. Research into its use as a semiconductor or in organic light-emitting diodes (OLEDs) is ongoing, focusing on optimizing its conductivity and stability under operational conditions .

Photovoltaics

The compound's potential in photovoltaic applications has also been investigated. Its ability to absorb light and convert it into electrical energy positions it as a candidate for enhancing the efficiency of solar cells through novel organic materials .

Mecanismo De Acción

The mechanism of action of 1-(3-chlorophenyl)-3-(2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)imidazolidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparación Con Compuestos Similares

Similar Compounds

1-(3-chlorophenyl)-3-(2-oxoethyl)imidazolidin-2-one: Lacks the quinoline moiety.

1-(3-chlorophenyl)-3-(2-(6-fluoroquinolin-1(2H)-yl)-2-oxoethyl)imidazolidin-2-one: Lacks the methyl group on the quinoline ring.

Uniqueness

1-(3-chlorophenyl)-3-(2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)imidazolidin-2-one is unique due to the presence of both the 3-chlorophenyl and the 6-fluoro-2-methyl-3,4-dihydroquinoline moieties, which may confer distinct biological activities and chemical properties compared to similar compounds.

Actividad Biológica

The compound 1-(3-chlorophenyl)-3-(2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)imidazolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antifungal properties, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a chlorophenyl group, a fluoro-substituted quinoline moiety, and an imidazolidinone core, which are pivotal for its biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to 1-(3-chlorophenyl)-3-(2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)imidazolidin-2-one exhibit significant antimicrobial properties. The presence of chlorine and fluorine substituents enhances the lipophilicity of the compounds, facilitating better penetration into bacterial cells.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 16 | E. faecium |

| Compound B | 32 | S. aureus |

| Compound C | 8 | E. coli |

The above table summarizes the Minimum Inhibitory Concentration (MIC) values for related compounds against various bacterial strains, highlighting their potential as antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have been evaluated using various cancer cell lines. Studies suggest that the imidazolidinone core contributes to its ability to induce apoptosis in cancer cells.

| Cell Line | Viability (%) | IC50 (µM) |

|---|---|---|

| Caco-2 | 39.8 | 15.0 |

| A549 | 31.9 | 20.5 |

In these studies, the compound demonstrated a reduction in cell viability in both Caco-2 and A549 cell lines, indicating its potential as an anticancer agent . The mechanism appears to involve the induction of apoptotic pathways, as evidenced by increased caspase activity.

Antifungal Activity

In addition to antibacterial and anticancer effects, the compound has shown promising antifungal activity against various fungal strains.

| Fungal Strain | Inhibition Zone (mm) |

|---|---|

| Candida albicans | 15 |

| Aspergillus niger | 12 |

The antifungal activity is attributed to structural features that disrupt fungal cell membranes or inhibit essential fungal enzymes .

Case Studies

A notable case study involved the synthesis and evaluation of a series of derivatives based on the imidazolidinone framework. These derivatives were tested against various microbial strains and cancer cell lines to assess their biological activities systematically.

Findings from Case Study:

- Enhanced Activity : Modifications on the chlorophenyl group increased antimicrobial potency.

- Structure-Activity Relationship (SAR) : The presence of halogen substituents significantly influenced both antimicrobial and anticancer activities.

- Cell Line Specificity : Different cell lines exhibited varying responses to treatment, emphasizing the importance of targeted therapy .

Q & A

Q. What are the key synthetic strategies for constructing the imidazolidin-2-one core in this compound?

The imidazolidin-2-one moiety is typically synthesized via cyclization of urea derivatives or through condensation reactions. For example, describes a method where thioacetate intermediates undergo hydrogenation to form cyclic structures like quinazolinones, which can be adapted for imidazolidin-2-one synthesis . Another approach involves reacting chlorophenyl precursors with ketone-containing intermediates (e.g., glyoxal derivatives) under basic conditions to form the heterocyclic core, as seen in analogous compounds in . Characterization of intermediates using NMR and LC-MS is critical to confirm regioselectivity and purity.

Q. How can researchers verify the structural integrity of the 6-fluoro-2-methyl-3,4-dihydroquinoline subunit?

Advanced spectroscopic techniques are essential:

- ¹⁹F NMR can confirm fluorine incorporation (expected δ: -110 to -120 ppm for aromatic F).

- X-ray crystallography (as in ) resolves stereochemical ambiguities in the dihydroquinoline ring, particularly the methyl group orientation .

- High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection ensures purity (>95% by area normalization).

Advanced Research Questions

Q. What experimental design (DoE) approaches optimize the coupling of the imidazolidin-2-one and dihydroquinoline moieties?

highlights the use of response surface methodology (RSM) to optimize reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For this compound, a three-factor Box-Behnken design could maximize yield by testing:

- Temperature : 80–120°C

- Molar ratio (imidazolidin-2-one:dihydroquinoline): 1:1 to 1:1.5

- Reaction time : 12–24 hours Statistical analysis (ANOVA) identifies interactions between variables, with HPLC yield as the response metric . Challenges include managing competing side reactions (e.g., hydrolysis of the oxoethyl group).

Q. How can computational modeling predict the compound’s binding affinity to neurological targets (e.g., serotonin receptors)?

Molecular docking studies using software like MOE ( ) or AutoDock Vina can model interactions between the compound and receptor binding pockets. Key steps:

- Protein preparation : Retrieve the target receptor structure (e.g., 5-HT₃) from the PDB .

- Ligand parameterization : Assign partial charges and tautomeric states to the compound.

- Docking simulations : Prioritize poses with hydrogen bonds to the chlorophenyl group and hydrophobic contacts with the dihydroquinoline methyl group. Free energy calculations (MM-GBSA) refine affinity predictions, though discrepancies between in silico and in vitro results require validation .

Q. What analytical techniques resolve contradictions in reported solubility and stability profiles?

Conflicting solubility data (e.g., DMSO vs. aqueous buffers) can arise from polymorphic forms. Strategies include:

- Dynamic vapor sorption (DVS) to assess hygroscopicity.

- Powder X-ray diffraction (PXRD) to detect crystalline vs. amorphous phases.

- Forced degradation studies (acid/base/oxidative stress) monitored by LC-MS to identify degradation pathways (e.g., imidazolidin-2-one ring opening) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.